5,6-Dimethyl-2H-pyran-2,4(3H)-dione

Description

General Context and Significance of Pyran-2,4(3H)-dione Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

The pyran ring system is a fundamental six-membered oxygen-containing heterocycle that forms the core of a vast number of natural products, pharmaceuticals, and bioactive compounds. orientjchem.orgnih.gov Within this family, the 2H-pyran-2-one skeleton and its derivatives are particularly noteworthy. researchgate.net These structures are recognized as versatile building blocks and "privileged scaffolds" in organic synthesis, providing a template for the construction of structurally diverse and complex molecules. mdpi.comnih.gov

The significance of the pyran-2,4(3H)-dione scaffold, specifically, lies in its rich and tunable reactivity. The presence of a β-dicarbonyl moiety makes it a valuable precursor in a wide array of chemical transformations. These scaffolds serve as excellent Michael acceptors and are frequently employed in the synthesis of more elaborate heterocyclic systems. mdpi.comresearchgate.net Their utility extends to various fields, including the development of potential pharmaceuticals and agrochemicals, underscoring their importance in modern medicinal and materials chemistry. nih.govontosight.ai The stable nature of these compounds and their accessibility from readily available starting materials further enhance their appeal to synthetic chemists. mdpi.com

Structural Characteristics and Theoretical Considerations of the 5,6-Dimethyl Substitution Pattern in Pyran-2,4(3H)-diones

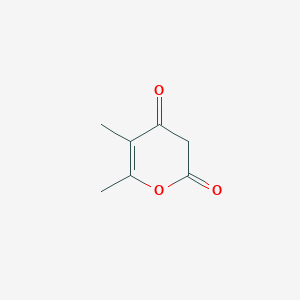

The compound 5,6-Dimethyl-2H-pyran-2,4(3H)-dione is characterized by a pyran ring containing two ketone functionalities at positions 2 and 4, and two methyl groups at positions 5 and 6.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1379292-53-1 sigmaaldrich.com |

| Molecular Formula | C₇H₈O₃ sigmaaldrich.com |

| Molecular Weight | 140.14 g/mol bldpharm.com |

| Physical Form | Powder sigmaaldrich.com |

| InChI Key | GPZAPHCGSHFCOY-UHFFFAOYSA-N sigmaaldrich.com |

A key structural feature of pyran-2,4(3H)-diones is their capacity for tautomerism. The dione (B5365651) form can exist in equilibrium with its enol tautomers. Theoretical studies on related dicarbonyl systems suggest that the 4-hydroxy-2H-pyran-2-one tautomer can be significantly stabilized by the formation of a conjugated six-membered pseudo-ring involving an intramolecular hydrogen bond between the hydroxyl group at C4 and the carbonyl oxygen at C2. nih.govstackexchange.com This conjugation enhances the stability of the enol form.

The substitution pattern, specifically the methyl groups at the C5 and C6 positions, influences the molecule's conformation and electronic properties. While specific crystallographic data for this compound is not widely published, analysis of the closely related compound, 5,6-Dimethyl-4-phenyl-2H-pyran-2-one, provides valuable insights. researchgate.net In this analogue, the pyranone ring is essentially planar. researchgate.net Such planarity suggests a high degree of conjugation. The crystal packing of this related molecule is stabilized by intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions, features that could also be relevant to the crystal lattice of this compound. researchgate.net

Table 2: Comparative Crystal Data for 5,6-Dimethyl-4-phenyl-2H-pyran-2-one Data from a structurally related compound to infer potential properties.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2/c researchgate.net |

| a (Å) | 7.654 (3) researchgate.net |

| b (Å) | 6.967 (3) researchgate.net |

| c (Å) | 20.629 (8) researchgate.net |

| β (°) | 97.183 (4) researchgate.net |

| V (ų) | 1091.4 (7) researchgate.net |

Source: ResearchGate researchgate.net

Historical Development and Evolution of Research on Pyran-2,4(3H)-diones

The discovery and characterization of the parent pyran ring system date back to the mid-20th century. nih.gov While molecules containing the 2H-pyran-2-one skeleton have been known for many years, their extensive use in organic synthesis to construct a variety of other molecules gained significant traction after 1960. researchgate.net Early research focused on establishing fundamental synthetic routes to the core structures. For instance, classical methods were developed for the preparation of parent compounds like 2H-pyran-2-one through multi-step procedures involving pyrolysis or bromination-dehydrobromination sequences. orgsyn.org Over time, research evolved from the synthesis of the basic scaffolds to exploring their reactivity and application as versatile intermediates in the synthesis of more complex heterocyclic systems and natural products. researchgate.net

Scope and Research Trajectories Pertaining to this compound

Current and future research trajectories for this compound are primarily directed by its inherent chemical reactivity. The active methylene (B1212753) group at the C3 position, situated between two electron-withdrawing carbonyl groups, is a key site for chemical modification.

Research efforts focus on leveraging this reactivity in several ways:

Condensation Reactions: The C3 position is susceptible to reaction with various electrophiles. For example, condensation with reagents like triethyl orthoformate, followed by reaction with primary or secondary amines, can be used to synthesize a range of 3-(aminoalkylidene)-2H-pyran-2,4(3H)-dione derivatives. tandfonline.com This approach allows for the introduction of diverse functional groups and the construction of larger, more complex molecules.

Building Block for Heterocycles: The compound serves as a valuable starting material for creating other heterocyclic systems. The pyran ring can undergo ring-opening and recyclization reactions with dinucleophiles, such as hydrazines, to form different heterocyclic structures like pyrazolones. beilstein-journals.org

Multicomponent Reactions: The scaffold is an ideal candidate for use in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple precursors in a single step, a strategy of high interest in combinatorial chemistry and drug discovery. orientjchem.org

Michael Addition: As an α,β-unsaturated carbonyl system (in its enol form), the pyranone ring is a good Michael acceptor, enabling the addition of nucleophiles to build molecular complexity. researchgate.net

The overarching goal of these research trajectories is the synthesis of novel compounds with unique structures and potential for applications in various scientific fields.

Structure

3D Structure

Properties

Molecular Formula |

C7H8O3 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

5,6-dimethylpyran-2,4-dione |

InChI |

InChI=1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3H2,1-2H3 |

InChI Key |

GPZAPHCGSHFCOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=O)CC1=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,6 Dimethyl 2h Pyran 2,4 3h Dione and Its Analogs

Diverse Synthetic Pathways and Strategies for Pyrone Ring Construction

The architectural complexity of the pyrone ring necessitates a variety of synthetic approaches. These strategies range from the intramolecular cyclization of linear precursors to the convergent assembly of multiple components in a single pot.

Cyclization Reactions and Intramolecular Ring-Closure Approaches

Intramolecular cyclization represents a fundamental strategy for the formation of the 2H-pyran-2,4(3H)-dione core. A notable method involves the 6-endo-dig cyclization of an oxocarbenium ion, which can be generated from the reaction of a vinylsilyl alcohol with an aldehyde under Lewis acid catalysis mdpi.com.

Another powerful tool for constructing fused pyran rings is the intramolecular Heck reaction. This palladium-catalyzed process utilizes O-allylated ethers as substrates, proceeding through an oxidative addition of palladium to a carbon-halogen bond, followed by intramolecular carbopalladation and subsequent β-hydride elimination to afford the cyclized product espublisher.comespublisher.com.

Lactonization, the formation of a cyclic ester, is a critical ring-closing step in numerous synthetic pathways to pyrones. For instance, a two-step synthesis of 6-alkyl-2-pyrones employs a palladium-catalyzed coupling reaction followed by a zinc bromide-catalyzed lactonization of a (Z)-5-alkyl-2-en-4-ynoic acid intermediate nih.gov. The stereochemistry of the precursor can be crucial in facilitating this ring closure, a principle also observed in the biosynthesis of certain α-pyrones beilstein-journals.org.

Condensation-Based Syntheses and Multi-Component Reactions

Condensation reactions are a cornerstone of pyrone synthesis. The Knoevenagel condensation, which typically involves the reaction of an enal with a 1,3-dicarbonyl compound, is a widely used method to generate 1-oxatriene intermediates that can subsequently undergo electrocyclization to form the 2H-pyran ring nih.gov. A related strategy involves the reaction of 1,2-allenyl ketones with acetates bearing electron-withdrawing groups, which proceeds via a sequence of Michael addition, double bond migration, and lactonization nih.gov.

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like pyran derivatives from three or more starting materials in a single operation researchgate.netrug.nl. This strategy is particularly valued for its ability to rapidly generate diverse molecular structures researchgate.net. A common example is the one-pot, three-component synthesis of 4H-pyran derivatives from an aryl aldehyde, an active methylene (B1212753) compound (such as a 1,3-dicarbonyl compound), and malononitrile royalsocietypublishing.org. The reaction cascade typically begins with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization nih.gov.

Interactive Table: Examples of Multi-Component Reactions for Pyran Derivative Synthesis

| Starting Materials | Catalyst/Conditions | Product Type |

| Aryl aldehydes, malononitrile, 1,3-dimethylbarbituric acid | Kiwi juice (biocatalyst) | Pyrano[2,3-d]pyrimidines researchgate.net |

| Aldehyde, malononitrile, dimedone | Nanocomposites | 4H-pyran scaffolds nih.gov |

| Aromatic aldehyde, dimedone, malononitrile | Catalyst composite in ethanol | 4H-pyran derivatives nih.gov |

Strategies Involving Meldrum's Acid and Related Precursors

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a remarkably versatile building block in organic synthesis, including the preparation of pyrones, owing to its high acidity and unique cyclic structure orgsyn.orgchemicalbook.comclockss.org.

A general and flexible route to unsymmetrically substituted γ-pyrones commences with the acylation of Meldrum's acid. The resulting acyl Meldrum's acid is then reacted with a vinyl ether. The intermediate pyrandione is subsequently treated with acid to induce decarboxylation and elimination, yielding the final γ-pyrone orgsyn.org. This reaction is believed to proceed through the formation of an acyl ketene intermediate via thermal decomposition of the acylated Meldrum's acid orgsyn.org.

Meldrum's acid and its derivatives are also valuable participants in multi-component reactions. For instance, they can function as nucleophiles, reacting with activated pyridine-N-oxides. The resulting adduct can then be subjected to nucleophilic ring-opening and decarboxylation to afford substituted pyridylacetic acid derivatives nih.gov. The preparation of Meldrum's acid itself is straightforward, typically involving the condensation of malonic acid and acetone in acetic anhydride with a catalytic amount of sulfuric acid chemicalbook.com.

Novel Approaches through Ring-Expansion of Carbocyclic or Heterocyclic Systems

While less conventional for the direct synthesis of the target compound, ring-expansion methodologies offer innovative pathways to larger heterocyclic systems. For example, photochemical ring expansion of smaller heterocycles like oxetanes and thietanes can yield tetrahydrofurans and thiolanes, respectively, through the formation and rearrangement of ylide intermediates rsc.org.

A more directly applicable strategy is the "pyrone remodeling" approach. This involves a nucleophilic 1,2-ring opening of a 2-pyrone to generate a reactive dienolate intermediate. This intermediate can then be intramolecularly trapped by a tethered functional group in an annulation reaction, leading to the formation of diverse N-fused heterocyclic scaffolds rsc.orgescholarship.org. This demonstrates the utility of the pyrone ring itself as a versatile platform for the construction of more complex heterocyclic architectures.

Catalyst Systems and Optimized Reaction Conditions for Enhanced Yields and Selectivity

The efficiency and selectivity of pyrone synthesis are heavily dependent on the choice of catalyst and the optimization of reaction parameters. A broad spectrum of catalysts, from simple acids and bases to sophisticated transition metal complexes, have been successfully employed.

Metal-Based Catalysts: Palladium catalysts are particularly prominent in pyrone synthesis. They are instrumental in coupling reactions, such as the Pd-catalyzed alkynylzinc-haloacrylic acid coupling, and in cyclization reactions like the intramolecular Heck reaction for the formation of fused pyran rings espublisher.comespublisher.comnih.gov. Gold(I) catalysts have proven effective for the cyclization of β-keto esters to pyrones, while copper(I) catalysts are utilized in three-component reactions to produce highly substituted pyrans nih.govresearchgate.net.

Organocatalysts: As a metal-free alternative, organocatalysis has gained traction. For example, isothiourea-mediated cascade reactions involving Michael addition, lactonization, and thiol elimination have been developed for the synthesis of substituted 2-pyrones nih.gov.

Green and Heterogeneous Catalysts: In the pursuit of more sustainable synthetic methods, there is a growing emphasis on the use of environmentally friendly and recyclable catalysts. Neodymium(III) oxide (Nd₂O₃) has been identified as a highly efficient and reusable catalyst for the multi-component synthesis of 4H-pyran derivatives mjbas.com. Other heterogeneous catalysts, such as zirconium tetrachloride, have also been employed nih.gov. Bionanocatalysts, for instance, copper ferrite nanoparticles supported on starch (CuFe₂O₄@starch), represent an eco-friendly option for the synthesis of 4H-pyrans royalsocietypublishing.org.

Interactive Table: Overview of Catalyst Systems in Pyran Synthesis

| Catalyst System | Reaction Type | Product Type |

| Pd(OAc)₂ / PPh₃ | Intramolecular Heck Reaction | Fused pyran rings espublisher.comespublisher.com |

| Bis(trifluoromethanesulfonyl)imidate-gold(I) | Cyclization of β-keto ester | 2-pyrone nih.gov |

| Isothiourea | Michael addition/lactonization/elimination | Substituted 2-pyrones nih.gov |

| Neodymium(III) oxide (Nd₂O₃) | Multi-component reaction | 4H-pyran derivatives mjbas.com |

| CuFe₂O₄@starch | Three-component reaction | 4H-pyran derivatives royalsocietypublishing.org |

| Zirconium tetrachloride | Condensation reaction | Pyrano[2,3-d]pyrimidines nih.gov |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for 5,6-Dimethyl-2H-pyran-2,4(3H)-dione and its analogs. This paradigm shift focuses on minimizing the environmental impact of chemical processes by reducing waste, using safer chemicals and solvents, and improving energy efficiency.

One-pot multi-component reactions are inherently aligned with green chemistry principles as they reduce the number of synthetic steps, thereby minimizing waste generation and energy consumption researchgate.net. The use of biocatalysts, such as kiwi juice, in the synthesis of pyrano[2,3-d]pyrimidines exemplifies a green approach by utilizing a renewable, non-toxic, and readily available catalyst researchgate.net.

Interactive Table: Green Chemistry Approaches in Pyran Synthesis

| Green Chemistry Principle | Application in Pyran Synthesis |

| Use of Biocatalysts | Kiwi juice as a catalyst for the synthesis of pyrano[2,3-d]pyrimidines researchgate.net |

| Use of Green Solvents | Water-ethanolic medium for the synthesis of 4H-pyrans nih.gov |

| Use of Reusable Catalysts | Magnetically recyclable bionanocatalyst (CuFe₂O₄@starch) for 4H-pyran synthesis royalsocietypublishing.org |

| Atom Economy (MCRs) | One-pot, three-component synthesis of pyrano[2,3-d]pyrimidines researchgate.net |

| Use of Non-toxic Reagents | Ammonium acetate as a catalyst for the condensation reaction to form fused 2H-pyrans nih.gov |

Scale-Up Considerations and Industrial Production Methods for this compound and its Analogs

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates a thorough evaluation of various chemical and engineering parameters. While specific industrial process details are often proprietary, a number of key considerations are critical for a successful and economically viable scale-up. These include the selection of a robust and efficient synthetic route, optimization of reaction conditions, and the implementation of sustainable and green chemistry principles.

A primary challenge in the industrial synthesis of pyran-2,4-dione derivatives is the development of methodologies that are not only high-yielding but also cost-effective and environmentally benign. Many laboratory-scale syntheses may utilize expensive reagents, harsh reaction conditions, or complex purification techniques that are not feasible for large-scale production. Therefore, a significant focus in process development is the adaptation of synthetic strategies to meet industrial requirements.

Key parameters that require careful consideration during the scale-up process include:

Reaction Kinetics and Thermodynamics: A comprehensive understanding of the reaction kinetics is crucial for designing an appropriate reactor system and ensuring consistent product quality. The management of heat transfer is also a critical factor, as many reactions for synthesizing heterocyclic compounds can be highly exothermic.

Mass Transfer: Ensuring efficient mixing and mass transfer between reactants, catalysts, and solvents is essential for maximizing reaction rates and yields. This becomes increasingly challenging in large-volume reactors.

Catalyst Selection and Recovery: The choice of catalyst plays a pivotal role in the efficiency and sustainability of the process. For industrial applications, heterogeneous catalysts are often preferred over homogeneous catalysts due to their ease of separation and potential for recycling, which can significantly reduce production costs and waste generation. nih.gov

Solvent Selection and Recovery: The selection of an appropriate solvent is critical for reaction efficiency, product solubility, and ease of purification. Green chemistry principles encourage the use of safer, more environmentally friendly solvents, as well as the implementation of solvent recovery and recycling systems to minimize waste.

Downstream Processing and Purification: The development of an efficient and scalable purification strategy is paramount. This may involve techniques such as crystallization, extraction, and chromatography. The goal is to achieve the desired product purity while minimizing product loss and the use of additional solvents and reagents.

Process Safety and Control: A thorough hazard and operability (HAZOP) analysis is necessary to identify and mitigate potential safety risks associated with the large-scale handling of chemicals and the operation of high-pressure or high-temperature reactions.

Recent advancements in synthetic methodologies have focused on addressing these scale-up challenges. The development of one-pot, multicomponent reactions (MCRs) offers a promising avenue for the industrial production of pyran-2,4-dione analogs. nih.govnih.gov MCRs can significantly improve process efficiency by reducing the number of reaction steps, minimizing waste generation, and simplifying purification procedures. nih.gov

Furthermore, the application of novel technologies such as microwave-assisted synthesis has demonstrated the potential for rapid and high-yield production of pyran-2,4-dione scaffolds. researchgate.netjyu.fi While the scalability of microwave reactors for bulk chemical production is still an area of active development, this technology offers advantages in terms of reaction rate enhancement and energy efficiency.

The following table summarizes various synthetic approaches for pyran-2,4-dione analogs that have been identified as having potential for scalability, based on their efficiency and reaction conditions.

| Synthetic Approach | Key Features | Potential for Scale-Up | Reference |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, potential for solvent-free conditions. | Offers significant advantages in terms of speed and efficiency, though scalability may require specialized reactor design. | researchgate.netjyu.fi |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste generation. | Highly desirable for industrial applications due to process simplification and improved sustainability. | nih.govnih.gov |

| Heterogeneous Catalysis | Use of solid catalysts that are easily separated and recycled. | Economical and environmentally friendly, aligning well with green chemistry principles for industrial production. | nih.gov |

| Knoevenagel Condensation followed by Michael Addition and Cyclization | A common and versatile method for constructing the pyran ring. | Well-established reaction pathway that can be optimized for large-scale production. | nih.gov |

Elucidation of Molecular Structure and Conformation Through Integrated Experimental and Computational Approaches

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

A combination of high-resolution spectroscopic techniques has been instrumental in unequivocally confirming the molecular structure of 5,6-Dimethyl-2H-pyran-2,4(3H)-dione. Each method provides unique and complementary information, leading to a complete and unambiguous structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities (splitting patterns), and integration values provide a wealth of information. The protons of the two methyl groups at positions 5 and 6, the methylene (B1212753) protons at position 3, and the methine proton at position 5 (if present, depending on the tautomeric form) would each exhibit distinct signals. The coupling constants (J-values) between adjacent protons help to establish the connectivity within the molecule.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbons of the dione (B5365651) functionality, the olefinic carbons, and the aliphatic carbons of the methyl and methylene groups. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be utilized to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

While specific experimental NMR data for this compound is not extensively reported in publicly available literature, the expected chemical shift ranges for similar pyran-dione structures provide a reliable basis for its characterization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on analogous structures, as specific experimental data is not available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | 160-170 |

| C3 (-CH2-) | 2.5-3.5 | 30-45 |

| C4 (C=O) | - | 190-205 |

| C5 (=C-) | - | 95-110 |

| C6 (=C-) | - | 160-175 |

| 5-CH3 | 1.8-2.2 | 10-20 |

| 6-CH3 | 2.0-2.5 | 15-25 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl (C=O) groups of the dione, the carbon-carbon double bond (C=C) within the pyran ring, and the C-H bonds of the methyl and methylene groups. The presence of two distinct carbonyl stretching frequencies could provide insight into the electronic environment of each carbonyl group.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system within the 2H-pyran-2,4(3H)-dione ring is expected to give rise to characteristic absorption maxima (λmax) in the UV region. These absorptions correspond to π → π* and n → π* electronic transitions.

Table 2: Expected IR Absorption Frequencies and UV-Vis Absorption Maxima for this compound (Note: These are estimated values based on analogous structures.)

| Spectroscopic Technique | Functional Group / Transition | Expected Absorption Range |

| IR Spectroscopy | C=O (Lactone) | 1740-1780 cm⁻¹ |

| IR Spectroscopy | C=O (Ketone) | 1680-1720 cm⁻¹ |

| IR Spectroscopy | C=C (Olefinic) | 1620-1680 cm⁻¹ |

| IR Spectroscopy | C-H (Aliphatic) | 2850-3000 cm⁻¹ |

| UV-Vis Spectroscopy | π → π | 200-280 nm |

| UV-Vis Spectroscopy | n → π | 300-350 nm |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn allows for the unambiguous validation of its molecular formula (C₇H₈O₃). By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination and Crystalline Packing Analysis

Quantum Chemical Calculations and Theoretical Modeling of Molecular Properties

In conjunction with experimental techniques, quantum chemical calculations provide deeper insights into the molecular properties of this compound at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and geometry of molecules. By performing geometry optimization calculations, the most stable three-dimensional conformation of this compound can be predicted. These calculations also provide theoretical values for bond lengths and angles that can be compared with experimental data if available.

Furthermore, DFT calculations can be used to predict various spectroscopic parameters. Theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transition energies can be calculated and compared with experimental spectra to aid in their assignment and interpretation. The calculated molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and electronic properties.

Ab Initio Methods in Conformational Analysis and Energy Landscapes

No specific studies using ab initio methods like Density Functional Theory (DFT) to determine the conformational preferences and energy landscapes of this compound were found.

Semi-Empirical Methods for Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (e.g., HOMO, LUMO)

There is no available research detailing the HOMO-LUMO energy gap, orbital distributions, or other reactivity descriptors for this compound calculated via semi-empirical methods.

Analysis of Intermolecular and Intramolecular Interactions within Crystalline and Solution States

A crystal structure for this compound, which is a prerequisite for many of the following analyses, does not appear to be publicly available.

Characterization of Hydrogen Bonding Networks and Their Energetic Contributions

Without a crystal structure or specific computational studies, the nature and energetics of potential hydrogen bonding for this compound cannot be described.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

Hirshfeld surface analysis, a technique reliant on crystallographic data, has not been performed on this specific compound according to the available literature. While studies on other 6-methyl-pyran-2,4-dione derivatives exist, their substitution patterns are different, making their intermolecular interaction data inapplicable.

Atoms in Molecules (AIM) Theory for Bonding Characterization and Electron Density Analysis

No AIM theoretical studies to characterize the bonding or analyze the electron density of this compound were identified.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction and Charge Distribution

MEP maps for this compound are not available in the searched literature, precluding any discussion on its reactivity sites based on this method.

Tautomerism and Isomerism Studies: Experimental and Computational Evidence

The structural elucidation of this compound is significantly influenced by its capacity to exist as multiple tautomers. Tautomers are structural isomers that readily interconvert, a process typically involving the migration of a proton. For this particular compound, the primary tautomeric relationship is the keto-enol equilibrium. The diketo form can potentially enolize to form two different enol tautomers: 4-hydroxy-5,6-dimethyl-2H-pyran-2-one and 2-hydroxy-5,6-dimethyl-4H-pyran-4-one.

A substantial body of research, combining both experimental spectroscopy and theoretical computations on analogous pyran-dione structures, has been dedicated to determining the predominant tautomeric form and understanding the factors governing the equilibrium.

Predominant Tautomer and Intramolecular Hydrogen Bonding

Experimental Evidence

Spectroscopic methods have been crucial in confirming the dominance of the 4-hydroxy enol tautomer.

NMR Spectroscopy : Studies on similar pyran systems, such as 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, have shown that the compound is primarily in its 4-hydroxy form. rsc.org Advanced techniques like deuterium isotope effects on 13C NMR chemical shifts have been instrumental in elucidating these tautomeric systems. rsc.org Molecular orbital calculations combined with 13C and 15N NMR experiments on related pyran-dione oximes also concluded that the lactone-enol tautomer is the preferred structure. nih.gov

Vibrational Spectroscopy (IR and Raman) : In the solid state, the experimental IR and Raman spectra of analogous compounds are reproduced accurately by calculations for the 4-hydroxy enol tautomer. scifiniti.com The presence of a strong intramolecular hydrogen bond is characterized by a broad O-H stretching band in the IR spectrum, which would be absent in the diketo form. scifiniti.com

X-ray Crystallography : Single-crystal X-ray diffraction analyses of various pyran-2,4-dione derivatives consistently reveal the presence of the enol tautomer in the solid state, with the molecular structure stabilized by the intramolecular O-H···O hydrogen bond. semanticscholar.org

Computational Evidence

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), provide quantitative insight into the tautomeric equilibrium.

Relative Stabilities : DFT calculations performed on similar pyrone structures consistently show that the 4-hydroxy enol tautomer (Tautomer A in the table below) is significantly more stable than other possible forms. scifiniti.com The Gibbs free energy difference is substantial enough to suggest that Tautomer A is the overwhelmingly dominant species at equilibrium.

| Tautomer | Solvent | Relative Gibbs Free Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (4-hydroxy enol) | Gas Phase | 0.00 | 100.00 |

| B (diketo) | Gas Phase | 10.47 | ~0.00 |

| A (4-hydroxy enol) | Chloroform | 0.00 | 87.00 |

| B (diketo) | Chloroform | 1.17 | 13.00 |

| A (4-hydroxy enol) | Acetonitrile | 0.00 | 94.00 |

| B (diketo) | Acetonitrile | 1.61 | 6.00 |

Molecular Geometry : Geometry optimization calculations confirm a planar structure for the pyran ring system. scifiniti.com Furthermore, Atoms in Molecules (AIM) calculations have been used to analyze the nature of the intramolecular O···H hydrogen bond, characterizing it as a strong, closed-shell interaction that is crucial for the molecule's conformation and stability. semanticscholar.org

| Bond | Typical Length (Å) |

|---|---|

| C2=O2 | 1.22 - 1.25 |

| C4-O4 | 1.32 - 1.35 |

| O4-H | 0.98 - 1.00 |

| O2···H (H-bond) | 1.55 - 1.65 |

| C3=C4 | 1.36 - 1.39 |

| C2-C3 | 1.43 - 1.46 |

Reactivity Profiles and Reaction Mechanisms of 5,6 Dimethyl 2h Pyran 2,4 3h Dione

Identification of Electrophilic and Nucleophilic Reactivity Sites within the Pyrone Ring.acs.orgbenchchem.comchembk.com

The 5,6-Dimethyl-2H-pyran-2,4(3H)-dione molecule possesses distinct regions of electrophilicity and nucleophilicity, which govern its chemical behavior. The pyrone ring, with its two carbonyl groups, is inherently electron-deficient, making the carbon atoms of these carbonyls (C2 and C4) primary electrophilic sites. These positions are susceptible to attack by nucleophiles.

The presence of the enone system within the ring also influences reactivity. The C3 and C5 positions can exhibit different reactivity depending on the reaction conditions. The oxygen atom within the pyran ring and the carbonyl oxygens possess lone pairs of electrons, rendering them nucleophilic centers.

The methyl groups at the C5 and C6 positions, being electron-donating, can also modulate the reactivity of the ring system.

Detailed Mechanistic Investigations of Chemical Transformations.acs.orgbenchchem.comchembk.combenchchem.comchem960.com

The unique structural features of this compound allow it to undergo a wide array of chemical reactions.

Oxidation Pathways and the Nature of Oxidized Derivatives.chembk.combenchchem.comchem960.com

The pyran-dione ring can be subjected to oxidation, leading to a variety of derivatives. The specific outcome of the oxidation reaction is dependent on the oxidizing agent employed and the reaction conditions. For instance, strong oxidizing agents can lead to the cleavage of the pyran ring, yielding dicarboxylic acids or other smaller molecules. Milder oxidation conditions may result in the formation of hydroxylated or other functionalized derivatives.

Reduction Pathways and the Formation of Reduced Products.chembk.combenchchem.comchem960.com

The carbonyl groups of this compound are readily reduced. The use of reducing agents like sodium borohydride (B1222165) can convert one or both carbonyl groups into hydroxyl groups, leading to the formation of diols or lactones. The specific product obtained depends on the stoichiometry of the reducing agent and the reaction conditions. Catalytic hydrogenation can also be employed to achieve the reduction of the pyran-dione ring.

Nucleophilic and Electrophilic Substitution Reactions on the Pyrone Nucleus.chembk.combenchchem.comchem960.com

The pyrone nucleus is susceptible to both nucleophilic and electrophilic substitution reactions. Nucleophiles can attack the electrophilic carbon centers, particularly C2 and C4, leading to the formation of a diverse range of substituted derivatives. The nature of the substituent can be varied by choosing the appropriate nucleophile.

Electrophilic substitution reactions are also possible, although they may require activation of the pyrone ring. The electron-rich positions of the ring can react with electrophiles to introduce new functional groups.

Condensation Reactions and Heterocyclic Annulation Mechanisms.acs.orgbenchchem.comchembk.combenchchem.com

This compound is a valuable building block in the synthesis of more complex heterocyclic systems through condensation and annulation reactions. The active methylene (B1212753) group at the C3 position can participate in condensation reactions with various electrophiles, such as aldehydes and ketones.

Furthermore, the pyran-dione can act as a synthon in cycloaddition reactions, leading to the formation of fused heterocyclic rings. acs.org These annulation reactions provide a powerful tool for the construction of novel molecular architectures. acs.org

Rearrangement Reactions and Ring-Opening Processes of the Pyran-2,4(3H)-dione Core.acs.orgbenchchem.comchem960.com

Under certain conditions, the pyran-2,4(3H)-dione core can undergo rearrangement reactions. These rearrangements can be induced by heat, light, or chemical reagents and can lead to the formation of isomeric structures or entirely new ring systems.

Ring-opening reactions are also a characteristic feature of this heterocyclic system. The presence of the ester linkage within the pyran ring makes it susceptible to hydrolysis under acidic or basic conditions, leading to the formation of an open-chain dicarboxylic acid derivative.

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of reactions in organic chemistry. They are categorized into cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and cheletropic reactions. For This compound , its potential to act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) is theoretically plausible. The diene system is comprised of the C=C double bond and the enone functionality.

However, a comprehensive search of scientific databases has not yielded any specific studies detailing the participation of This compound in such reactions. There are reports on the Diels-Alder reactions of other pyran-2-one derivatives, which can offer some insights. For instance, the reactivity of the diene is highly dependent on the substituents, which can affect both the reaction rate and the stereochemical outcome. In the absence of specific research on the title compound, no definitive statements can be made about its behavior in these transformations.

Similarly, information regarding its engagement in other pericyclic processes such as electrocyclic ring-opening or ring-closing reactions, or sigmatropic rearrangements, is not documented.

Selectivity and Regioselectivity in Chemical Reactions

Selectivity is a crucial aspect of chemical synthesis, encompassing chemoselectivity, regioselectivity, diastereoselectivity, and enantioselectivity. For a multifunctional molecule like This compound , understanding these preferences is key to predicting reaction outcomes.

Regioselectivity, the preference for bond formation at one position over another, would be particularly relevant in cycloaddition reactions. The substitution pattern on both the diene (the pyran-dione) and the dienophile would dictate the orientation of the resulting cycloadduct. Factors such as steric hindrance from the methyl groups and the electronic effects of the carbonyls would be expected to play a significant role.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a hallmark of many pericyclic reactions. For instance, in a Diels-Alder reaction, the diene can approach the dienophile from two different faces, leading to endo or exo products. The facial selectivity would be influenced by the steric bulk of the methyl substituents on the pyran ring.

Unfortunately, the scientific literature lacks specific studies that have investigated and quantified the selectivity and regioselectivity of reactions involving This compound . While general principles can be applied to hypothesize outcomes, there is no substitute for empirical data. Research on related 2,4-pyrandione systems has highlighted the complexity of these reactions and the subtle interplay of steric and electronic factors that govern their selectivity.

Synthesis and Functional Study of Pyran 2,4 3h Dione Derivatives and Analogs

Design Principles for Structural Modification and Functionalization of the Core Scaffold

The design of 5,6-Dimethyl-2H-pyran-2,4(3H)-dione derivatives is guided by the desire to create molecules with specific functions. This is achieved through strategic structural modifications and functionalization of the pyran-2,4(3H)-dione core. Key principles include:

Introduction of Substituents: Attaching various chemical groups to the pyran ring can significantly alter its electronic and steric properties. For instance, the placement of methyl groups at the 5 and 6 positions influences the molecule's reactivity. researchgate.net

Ring Fusion: Fusing the pyran-2,4(3H)-dione ring with other heterocyclic systems is a common strategy to generate novel polycyclic structures with unique properties. espublisher.comnih.gov This approach can lead to compounds with enhanced biological activity or desirable material characteristics.

Functional Group Interconversion: The ketone and lactone functionalities within the pyran-2,4(3H)-dione ring are reactive sites that can be transformed into other functional groups, expanding the synthetic possibilities.

These design principles allow chemists to fine-tune the properties of the resulting molecules, leading to the development of new compounds with potential applications in various fields.

Synthesis of Fused Heterocyclic Systems Incorporating the Pyran-2,4(3H)-dione Moiety

The fusion of the pyran-2,4(3H)-dione scaffold with other heterocyclic rings is a powerful method for generating novel chemical entities. espublisher.comnih.gov This can be achieved through various synthetic strategies, often involving multicomponent reactions or intramolecular cyclizations.

The synthesis of pyrrole-, furan-, and thiophene-fused pyran-2,4(3H)-diones often involves the reaction of a suitable pyran-2,4(3H)-dione derivative with appropriate reagents. For example, a Paal-Knorr type reaction can be employed for the synthesis of pyrrole-fused systems. researchgate.net Similarly, furan-fused derivatives can be prepared through intramolecular cyclization reactions. researchgate.net The synthesis of thiophene-fused analogs can be achieved through reactions involving sulfur-containing reagents. nih.gov

| Fused Heterocycle | General Synthetic Approach | Key Intermediates |

| Pyrrolo[2,3-b]pyran-2,4-dione | Reaction of an aminopyran-2,4-dione with a 1,2-dicarbonyl compound. nih.gov | Aminopyran-2,4-dione |

| Furo[3,2-c]pyran-2,4-dione | Intramolecular cyclization of a hydroxyacetyl-pyran-2,4-dione. researchgate.net | Hydroxyacetyl-pyran-2,4-dione |

| Thieno[2,3-d]pyran-2,4-dione | Reaction of a mercaptopyran-2,4-dione with an α-haloketone. ijper.org | Mercaptopyran-2,4-dione |

The dicarbonyl functionality of the pyran-2,4(3H)-dione ring is susceptible to reaction with binucleophiles like hydrazine (B178648), hydroxylamine (B1172632), and amidines, leading to the formation of fused five-membered heterocyclic rings such as pyrazoles, isoxazoles, and imidazoles. researchgate.net For instance, the reaction of this compound with hydrazine hydrate (B1144303) can yield a pyrazole-fused derivative. Similarly, treatment with hydroxylamine hydrochloride can lead to the formation of an isoxazole-fused system. clockss.org The synthesis of imidazole-fused derivatives can be accomplished by reacting the pyran-2,4(3H)-dione with an appropriate diamine. nih.gov

| Derived Heterocycle | Reagent | Resulting Fused System |

| Pyrazole | Hydrazine hydrate | Pyrazolo[3,4-b]pyran-4-one |

| Isoxazole | Hydroxylamine hydrochloride | Isoxazolo[5,4-b]pyran-4-one |

| Imidazole | Diamine | Imidazo[4,5-b]pyran-4-one |

The pyran-2,4(3H)-dione scaffold can also be used to construct fused six-membered nitrogen-containing heterocycles like pyridines, pyrimidines, and quinolines. nih.gov These syntheses often involve condensation reactions with ammonia (B1221849) or its derivatives. For example, heating a pyran-2,4(3H)-dione derivative with an enamine can lead to the formation of a pyridine-fused system. nih.gov Pyrimidine-fused derivatives can be obtained by reacting the pyrone with urea (B33335) or thiourea. sielc.comnih.gov The synthesis of quinoline-fused pyrones can be achieved through multi-step sequences often involving a Conrad-Limpach or a Doebner-von Miller type reaction. nih.gov

Beyond the common five- and six-membered heterocycles, the pyran-2,4(3H)-dione moiety can be annulated with a variety of other ring systems. nih.gov These syntheses often employ specialized methodologies tailored to the target heterocyclic system. For instance, intramolecular Heck reactions have been utilized to construct fused pyran rings. espublisher.com Another approach involves the Mallory photoreaction for the synthesis of fused systems containing thiophene (B33073) rings. rsc.org

Structure-Reactivity Relationships in Functionalized Derivatives (excluding direct human/clinical biological applications)

The reactivity of functionalized this compound derivatives is intrinsically linked to their molecular structure. The electronic nature and steric bulk of substituents on the pyran ring can significantly influence the reactivity of the dione (B5365651) system. For example, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease their electrophilicity.

The tautomeric equilibrium between the dione and the enol form is also a critical factor governing the reactivity. The position of this equilibrium can be influenced by the solvent and the presence of substituents. This tautomerism allows the molecule to react as either a 1,3-dicarbonyl compound or as a vinylogous acid, providing access to a wide range of chemical transformations. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic properties and reactivity of these derivatives. bohrium.com

Advanced Research Applications in Non Biological and Non Clinical Domains

Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis

The pyran-2-one scaffold is a well-established and highly valued building block in organic chemistry. researchgate.netnih.gov The arrangement of functional groups in 5,6-Dimethyl-2H-pyran-2,4(3H)-dione—a lactone, a ketone, and a potentially reactive methylene (B1212753) group—provides multiple sites for chemical modification. This versatility allows it to serve as a key intermediate in the synthesis of more complex molecular architectures.

Researchers have extensively used substituted 2-pyrones as key intermediates in synthesizing complex molecules due to their favorable reactivity in reactions like Diels-Alder cycloadditions. researchgate.netnih.gov The dicarbonyl functionality in structures like Dihydro-2H-pyran-2,4(3H)-dione, an analog of the title compound, offers reactive sites for condensation and cyclization reactions, enabling the construction of diverse heterocyclic systems. For instance, various 2H-pyran-2-one derivatives are considered highly desirable synthetic targets. researchgate.net The synthesis of related 5,6-dihydropyran-2-ones is a significant area of research for creating a wide variety of molecules. researchgate.netorganic-chemistry.org The presence of amino groups on the pyran-2-one ring can further expand its utility as a building block in heterocyclic chemistry. researchgate.net

The general synthetic utility of the pyranone core is demonstrated by its use in various palladium-catalyzed reactions to create more complex substituted pyrones. nih.gov One-pot synthesis methods have been developed for 3-acylamino derivatives of pyran-2-one systems, starting from compounds with activated methylene groups, which is a structural feature of this compound. researchgate.net These established synthetic routes underscore the potential of this compound as a foundational element for constructing a diverse array of organic compounds.

Exploration in Materials Science and Polymer Chemistry

The chemical reactivity and structural characteristics of pyran derivatives make them attractive candidates for exploration in materials science and polymer chemistry. ontosight.ai The potential for these compounds to undergo polymerization or be incorporated into larger material frameworks is an active area of investigation.

Monomer or Intermediate in the Production of Advanced Polymers and Resins

The structure of this compound suggests its potential use as a monomer or a precursor to monomers for advanced polymers. While direct polymerization studies on this specific compound are not widely documented, related pyran structures have been successfully employed as building blocks for high-performance polymers. A notable example is the synthesis of dithienopyran (DTP), an electron-rich building block used to create low-bandgap conjugated polymers for organic photovoltaic devices. ucla.edu When this DTP unit was polymerized with an electron-deficient unit, the resulting polymer showed excellent performance in bulk-heterojunction solar cells. ucla.edu This demonstrates that the pyran ring system can be a core component of the repeating unit in functional polymers. Commercial suppliers categorize this compound as a potential "Polymer Science Material Building Block," suggesting its suitability for such applications. bldpharm.com

Potential for Integration into Functional Materials (e.g., optoelectronics, sensors, pigments)

The conjugated systems that can be derived from pyran-diones are of significant interest for functional materials. The electronic properties of these molecules can be tuned by chemical modification, leading to applications in optoelectronics and sensing. For example, research on 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones, which can be synthesized from 2-methyl-4-pyrones, has revealed valuable photophysical properties. mdpi.com These compounds exhibit solvatochromism (color change with solvent polarity) and can have large Stokes shifts and good fluorescence quantum yields, making them promising candidates for novel fluorophores. mdpi.com

Furthermore, pyrone derivatives can serve as precursors to other heterocyclic systems with functional applications. For instance, 2,6-dicyano-4-pyrone has been used as a building block to synthesize 2,6-bis(hetaryl)pyridines. nih.gov Coordination complexes of these pyridine-based ligands are used in luminescent materials and have potential applications in optoelectronics and sensing. nih.gov Given these examples, this compound could potentially be modified to create novel dyes, pigments, or components of materials with specific optical or electronic functions.

Methodological Development in Analytical Chemistry

In analytical chemistry, the development of reliable methods for the separation, detection, and quantification of organic molecules is crucial. Pyran-dione derivatives can play a role in this field, both as target analytes for method development and as reference standards.

Utilization as Reference Standards in Spectroscopic or Chromatographic Analysis

Pure chemical compounds are essential as reference standards for validating and calibrating analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Given its defined chemical structure, this compound can serve as a reference standard for the development of analytical techniques aimed at identifying pyran-type structures.

Application notes for analogous compounds, such as 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-, demonstrate that pyran-diones can be successfully analyzed by reverse-phase HPLC with simple mobile phases. sielc.comsielc.com These established methods provide a starting point for developing chromatographic analyses for other compounds in this class, including this compound. The availability of such compounds as analytical standards is critical for ensuring the accuracy and reproducibility of these methods.

| Compound | Analytical Technique | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | Reverse Phase (RP) HPLC | Acetonitrile (MeCN), Water, and Phosphoric Acid | UV, MS-compatible (with formic acid) | sielc.comsielc.com |

| Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione | Reverse Phase (RP) HPLC | Acetonitrile (MeCN), Water, and Phosphoric Acid | UV, MS-compatible (with formic acid) | sielc.com |

Development of Detection and Quantification Methodologies in Non-Biological Matrices

The development of methods to detect and quantify specific chemicals in various non-biological samples (e.g., environmental, industrial, or material samples) is a key area of analytical research. Methodologies developed for pyran-diones, such as the HPLC methods mentioned previously, are scalable and can be adapted for preparative separation to isolate impurities or for quantification in different matrices. sielc.comsielc.comsielc.com

Advanced techniques like ultra-high-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC/TOF-MS) have been used to identify metabolites of complex pyran-dione structures. researchgate.net While this study was conducted in blood, the high sensitivity and specificity of the technique make it readily adaptable for detecting and quantifying trace amounts of this compound or related compounds in non-biological matrices, such as in the analysis of polymer degradation products or environmental samples.

Agrochemical and Ecological Impact Studies

Research into this compound has opened avenues for its potential use in agriculture and environmental management. Studies have primarily focused on the synthesis of its derivatives to enhance biological activity and on understanding its ecological implications, from targeted pest control to its persistence and degradation in the environment.

Herbicidal Properties of Derivatives and Molecular Mode of Action Investigations

The quest for novel herbicides with improved efficacy and new modes of action is a continuous effort in agricultural science. Derivatives of 3,4-dihydro-2H-pyran-2,4-diones have been synthesized and identified as being particularly effective as herbicides. researchgate.net For instance, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives, which are structurally related to the core compound of interest, have demonstrated significant pre-emergence herbicidal activity in greenhouse trials.

The molecular mode of action for many herbicides is often elucidated through advanced computational and molecular biology techniques. Molecular docking is a powerful in silico tool used to predict the binding affinity and interaction between a small molecule, such as a herbicide derivative, and its target protein in the weed. This method helps in understanding how the compound may inhibit essential enzymes. For example, studies on other heterocyclic dione (B5365651) herbicides have successfully used molecular docking to reveal that they can act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. bldpharm.com While specific transcriptomic studies on weeds treated with this compound derivatives are not yet widely published, this technique offers a promising future direction to understand the broader physiological and genetic response of the plant to the chemical, revealing the full cascade of its herbicidal effect.

Understanding the mechanisms of herbicide action is crucial. Herbicides can disrupt various plant processes, including photosynthesis, amino acid synthesis, and cell growth, by inhibiting specific enzymes. sigmaaldrich.com The development of resistance in weeds, through mechanisms like enhanced metabolism or reduced translocation of the herbicide, is a significant challenge. sigmaaldrich.com Therefore, research into new herbicidal compounds like pyran-dione derivatives is vital for sustainable weed management.

Molluscicidal Activity and Efficacy Studies against Specific Organisms

Beyond herbicidal applications, derivatives of this compound have been investigated for their potential to control mollusc populations. A significant study focused on the synthesis and evaluation of 5,6-dimethyl-dihydro-pyran-2,4-dione and its analogues for their molluscicidal activity. researchgate.net The research revealed that the compound exhibited notable efficacy against the egg masses of Biomphalaria glabrata, a snail that serves as an intermediate host for the parasite Schistosoma mansoni, the causative agent of schistosomiasis. researchgate.net

This discovery is particularly important as it presents a new class of compounds with potential for controlling the spread of schistosomiasis by targeting the snail vector at its egg stage. The study synthesized five dihydro-pyran-2,4-diones and found that four, including the 5,6-dimethyl derivative, showed significant activity against Biomphalaria glabrata egg masses. researchgate.net This was the first report of such biological activity for this group of compounds, thereby expanding their known range of applications. researchgate.net

The efficacy of these compounds against a specific and critical life stage of the snail vector highlights the potential for targeted and strategic application in disease control programs.

Below is a table summarizing the findings on the molluscicidal activity of 5,6-dimethyl-dihydro-pyran-2,4-dione and its analogues.

| Compound | Target Organism | Activity |

| 5,6-dimethyl-dihydro-pyran-2,4-dione | Biomphalaria glabrata egg masses | Significant |

| 6-phenyl-dihydro-pyran-2,4-dione | Biomphalaria glabrata egg masses | Significant |

| 6-(4-methoxy-phenyl)-dihydro-pyran-2,4-dione | Biomphalaria glabrata egg masses | Significant |

| 6-propenyl-dihydro-pyran-2,4-dione | Biomphalaria glabrata egg masses | Significant |

| 6-(3,4-dimethoxy-phenyl)-dihydro-pyran-2,4-dione | Biomphalaria glabrata egg masses | Inactive |

Studies on Environmental Fate and Degradation Pathways in Abiotic Systems

Currently, there is a lack of specific studies detailing the environmental fate and abiotic degradation pathways of this compound. However, the chemical nature of the pyran-2-one ring system suggests potential routes of degradation. The pyran nucleus can undergo ring-opening reactions when subjected to various nucleophilic reagents. researchgate.net Furthermore, hydrolysis, a reaction with water, is a common degradation pathway for many organic compounds in the environment, and it is plausible that the ester and dione functionalities within the molecule could be susceptible to this process. The rate of hydrolysis can be influenced by factors such as pH and temperature.

Photodegradation, or the breakdown of molecules by light, is another significant abiotic process that affects the persistence of chemicals in the environment. For instance, studies on other herbicides have shown that they can be degraded by both UV and simulated sunlight in aqueous solutions, with the rate of degradation being influenced by the presence of substances like fulvic acid and metal ions. sigmaaldrich.com While the specific photochemical fate of this compound has not been reported, it is a necessary area for future research to fully evaluate its environmental profile. Understanding these degradation pathways is essential to predict the compound's persistence, mobility, and potential for long-term environmental impact.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies and Sustainable Methodologies for Pyrone Synthesis

The synthesis of pyrone derivatives has evolved from classical methods to more sophisticated and sustainable approaches. nih.govresearchgate.net Modern techniques often focus on atom economy, the use of renewable resources, and milder reaction conditions.

Catalytic Innovations: Transition metal-catalyzed reactions have become a cornerstone of modern organic synthesis, and pyrone construction is no exception. nih.govresearchgate.net Nickel-catalyzed [2+2+2] cycloadditions of diynes with carbon dioxide offer a direct route to the pyrone core. mdpi.comacs.org This methodology, which can be performed under mild conditions, presents a promising avenue for the synthesis of 5,6-Dimethyl-2H-pyran-2,4(3H)-dione. mdpi.com Ruthenium-catalyzed oxidative annulation of alkynes is another powerful tool for accessing pyrone skeletons. mdpi.com

Sustainable Approaches: The development of greener synthetic routes is a major focus in contemporary chemistry. rsc.org The use of biomass-derived starting materials is a key aspect of this endeavor. researchgate.netrsc.org For instance, galactaric acid, a renewable resource, has been successfully employed in the synthesis of 2-pyrones. researchgate.netrsc.org While not directly applied to this compound, this approach highlights the potential for developing bio-based syntheses for this and related compounds. Microwave-assisted synthesis represents another green technique that can accelerate reaction times and improve yields in pyrone synthesis. researchgate.net

Table 1: Emerging Synthetic Strategies for Pyrone Derivatives

| Strategy | Catalyst/Reagent | Key Features | Potential for this compound |

|---|---|---|---|

| [2+2+2] Cycloaddition | Ni(0) with IPr ligand | Mild conditions, use of CO2 | Direct synthesis from appropriate diynes and CO2 |

| Oxidative Annulation | Ruthenium catalyst | High regioselectivity | Construction of the pyrone ring from acyclic precursors |

| Bio-based Synthesis | Galactaric acid | Use of renewable feedstocks | Potential for a "green" synthesis route |

Advanced Theoretical Predictions for Novel Reactivity and Unconventional Transformations

Computational chemistry provides powerful tools for understanding and predicting the reactivity of organic molecules. Density Functional Theory (DFT) calculations have been employed to study the formation of 2-pyrone derivatives from the reaction of alkynes with carbon dioxide in the presence of a nickel catalyst. acs.org These studies have elucidated the reaction mechanism, revealing that the process occurs in three stages and that two competing pathways exist. acs.org Such theoretical insights can guide the optimization of reaction conditions to favor the desired product.

For this compound, computational studies could predict its behavior in various unconventional transformations. For example, the stability of its tautomeric forms could be investigated in different solvent environments. Furthermore, theoretical calculations could explore the feasibility of novel cycloaddition reactions or ring-opening strategies, paving the way for the synthesis of new heterocyclic systems.

Rational Design of Derivatives for Targeted Non-Biological Applications

While pyrone derivatives are well-known for their biological activities, their unique electronic and structural features also make them attractive for non-biological applications. univie.ac.atnih.gov The rational design of derivatives of this compound could lead to materials with tailored properties.

The pyrone scaffold can act as a chelating agent for metal ions. univie.ac.at By introducing appropriate functional groups onto the this compound core, it may be possible to create selective ligands for various metals. These metal complexes could find applications in catalysis or as functional materials.

Interdisciplinary Research Opportunities in Physical Organic Chemistry and Materials Science

The intersection of physical organic chemistry and materials science offers exciting opportunities for the development of novel materials based on the pyrone framework. The study of the photophysical properties of this compound and its derivatives could reveal potential applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.

The ability of pyrones to participate in various chemical transformations makes them versatile building blocks for the synthesis of more complex molecular architectures. For instance, the ring system of this compound could be incorporated into larger polymeric structures, leading to the development of new materials with unique thermal or mechanical properties. The exploration of multicomponent reactions involving this pyrone could also lead to the rapid generation of diverse compound libraries for materials discovery. bohrium.com

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5,6-Dimethyl-2H-pyran-2,4(3H)-dione, and how can they be methodologically addressed?

- Answer : Synthesis often involves cyclocondensation of diketones with aldehydes or ketones under acidic or basic conditions. A common method includes reacting ethyl acetoacetate with benzaldehyde in ethanol under nitrogen, followed by acid-catalyzed cyclization. However, regioselectivity issues may arise due to competing tautomerization pathways. To mitigate this, precise control of reaction temperature (e.g., 318 K) and use of anhydrous solvents (e.g., dichloromethane) are critical. Purification via flash chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- 1H NMR : Look for characteristic peaks such as δ 2.1–2.3 ppm (methyl groups) and δ 4.5–5.0 ppm (pyran ring protons).

- HRMS : Confirm molecular weight (e.g., m/z 142.16 for C7H10O3).

- Chromatography : Employ HPLC with a C18 column (100 × 4 mm) and a 25-minute analysis cycle for purity assessment.

Cross-validation with computational models (e.g., DFT-optimized structures) can resolve ambiguities in spectral assignments .

Q. What factors influence the stability of this compound in solution?

- Answer : Stability is pH-dependent. Under acidic conditions, the compound may undergo hydrolysis to form 6-methyl-2H-pyran-2,4(3H)-dione derivatives. In basic media, nucleophilic substitution at the α-carbon adjacent to the carbonyl group is possible. Store in anhydrous solvents (e.g., DMF or DCM) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods like DFT predict the conformational stability of this compound derivatives?

- Answer : Perform conformational analysis using hybrid DFT (e.g., B3LYP/6-311+G(d,p)) to map the potential energy surface (PES). Key steps:

Optimize geometries of all possible conformers.

Calculate relative energies and Boltzmann populations at 298 K.

Analyze intramolecular hydrogen bonding (e.g., between carbonyl and methyl groups) to explain stability trends.

For example, the chair-like conformation with equatorial methyl groups is typically the most stable due to minimized steric strain .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The α,β-unsaturated carbonyl system facilitates conjugate addition. For instance:

- With thioacetamide : The α-bromoacetyl group undergoes nucleophilic attack by sulfur, forming thiazole-fused derivatives (e.g., 5-methyl-6-(2-methyl-1,3-thiazol-4-yl) analogs).

- With amines : Alkylation at the N-position occurs via SN2 mechanisms in polar aprotic solvents (e.g., DMF) with K2CO3 as a base.

Monitoring reaction progress via TLC (silica gel, ethyl acetate eluent) is advised .

Q. How can researchers design derivatives of this compound for biological activity screening?

- Answer : Focus on functional group modifications:

- Acylation : Introduce acetyl or benzoyl groups at the 3-position to enhance lipophilicity.

- Heterocyclic fusion : Attach thieno[2,3-d]pyrimidine or quinazolinone moieties to exploit π-π stacking interactions with biological targets.

Evaluate cytotoxicity and enzyme inhibition (e.g., HIV reverse transcriptase) using in vitro assays (IC50 determination) and molecular docking studies .

Data Contradictions and Resolution

Q. Discrepancies in reported oxidation products of this compound: How to resolve them?

- Answer : Oxidation outcomes vary with reagents:

- Mild conditions (e.g., H2O2) : Yield 5-hydroxy-6-methyl-2H-pyran-3,4-dione.

- Strong oxidants (e.g., KMnO4) : Lead to ring cleavage and formation of dicarboxylic acids.

Use high-resolution LC-MS to identify intermediates and DFT calculations to map reaction pathways. Conflicting reports often arise from differences in reaction conditions or analytical sensitivity .

Analytical Methodologies

Q. What advanced techniques are recommended for analyzing tautomeric equilibria in this compound?

- Answer : Combine:

- Variable-temperature NMR : Monitor chemical shift changes to detect keto-enol tautomerism.

- IR spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and enol (≈1600 cm⁻¹) stretches.

- Computational modeling : Compare DFT-calculated tautomer energies with experimental data.

For example, the enol form dominates in non-polar solvents due to intramolecular hydrogen bonding .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.